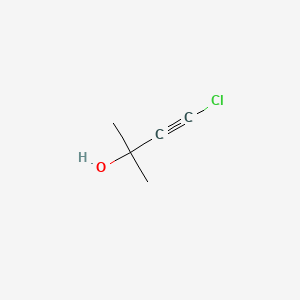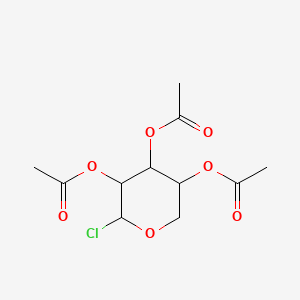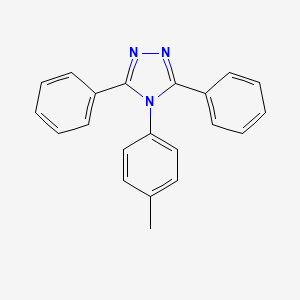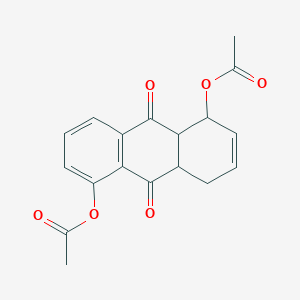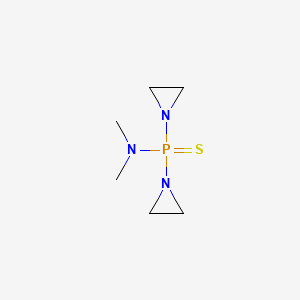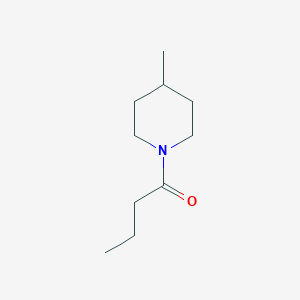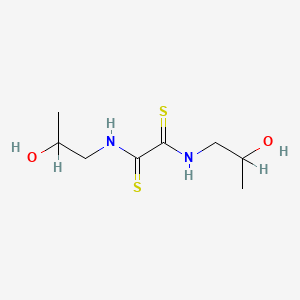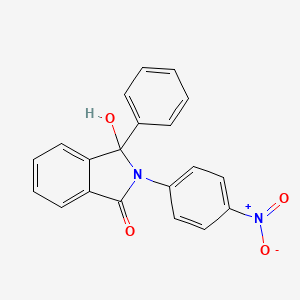
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . This compound, in particular, features a hydroxy group, a nitrophenyl group, and a phenyl group attached to an isoindolinone core, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
The synthesis of 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization and subsequent oxidation to yield the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction and halogenated derivatives from substitution .
Scientific Research Applications
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The nitrophenyl group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one include other isoindolinone derivatives, such as:
3-Hydroxy-2-phenylisoindolin-1-one: Lacks the nitrophenyl group, resulting in different biological activities.
3-Hydroxy-2-(4-chlorophenyl)-3-phenylisoindolin-1-one: Contains a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
CAS No. |
3532-66-9 |
|---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H14N2O4/c23-19-17-8-4-5-9-18(17)20(24,14-6-2-1-3-7-14)21(19)15-10-12-16(13-11-15)22(25)26/h1-13,24H |
InChI Key |
IVOQZIOOZAQGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
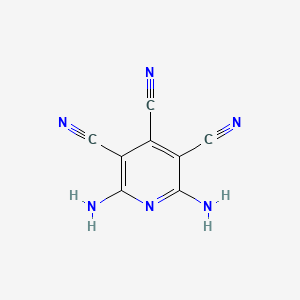
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
